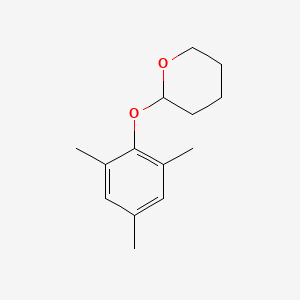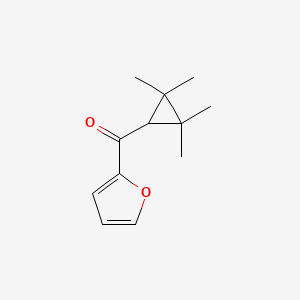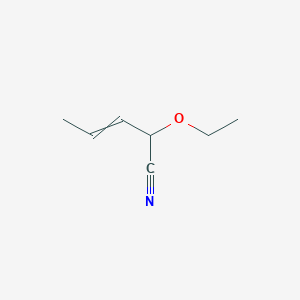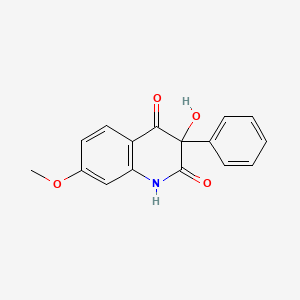
2,4(1H,3H)-Quinolinedione, 3-hydroxy-7-methoxy-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Quinolinedione, 3-hydroxy-7-methoxy-3-phenyl- is a complex organic compound belonging to the quinolinedione family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of hydroxy, methoxy, and phenyl groups in its structure suggests that it might exhibit unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinolinedione, 3-hydroxy-7-methoxy-3-phenyl- typically involves multi-step organic reactions. Common starting materials might include substituted anilines and appropriate quinoline derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis might be employed.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Quinolinedione, 3-hydroxy-7-methoxy-3-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of quinolinedione to quinoline.
Substitution: Replacement of methoxy or phenyl groups with other functional groups.
Common Reagents and Conditions
Typical reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could produce a variety of functionalized quinolinediones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Quinolinedione, 3-hydroxy-7-methoxy-3-phenyl- would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The presence of hydroxy and methoxy groups could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,4(1H,3H)-Quinolinedione: Lacks the hydroxy, methoxy, and phenyl groups.
3-Hydroxy-7-methoxy-2,4(1H,3H)-quinolinedione: Similar structure but without the phenyl group.
3-Phenyl-2,4(1H,3H)-quinolinedione: Lacks the hydroxy and methoxy groups.
Uniqueness
The unique combination of hydroxy, methoxy, and phenyl groups in 2,4(1H,3H)-Quinolinedione, 3-hydroxy-7-methoxy-3-phenyl- might confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
103929-57-3 |
|---|---|
Fórmula molecular |
C16H13NO4 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
3-hydroxy-7-methoxy-3-phenyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C16H13NO4/c1-21-11-7-8-12-13(9-11)17-15(19)16(20,14(12)18)10-5-3-2-4-6-10/h2-9,20H,1H3,(H,17,19) |
Clave InChI |
JPSSFAGYAIPKEI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)C(C(=O)N2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



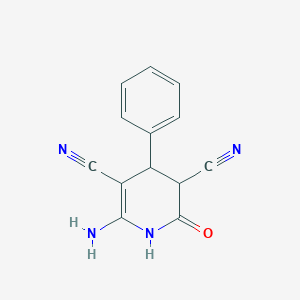
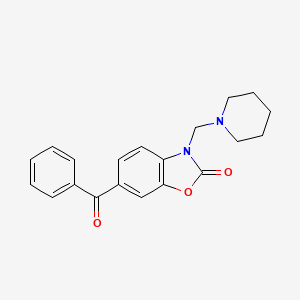
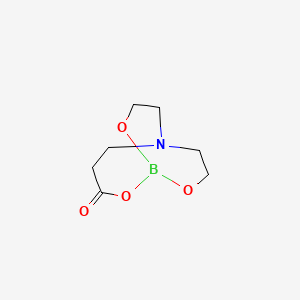
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)
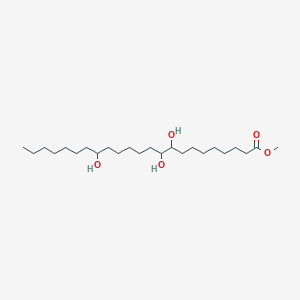

phosphane](/img/structure/B14341099.png)
![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
